3-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrrolidin-2-one Derivatives
- Research has demonstrated the utility of chlorinated pyrrolidin-2-ones in synthesizing 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for preparing agrochemicals or medicinal compounds. This synthesis process highlights the importance of such compounds in developing new agrochemicals and pharmaceuticals (Ghelfi et al., 2003).
Antiarrhythmic and Antihypertensive Effects
- A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were synthesized and tested for their electrocardiographic, antiarrhythmic, and antihypertensive activities. This research indicates that compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety displayed significant antiarrhythmic and antihypertensive activities, suggesting their potential as pharmaceutical agents (Malawska et al., 2002).
Electrochromic and Ion Receptor Properties
- The synthesis of N-linked polybispyrroles based on pyrrolidine derivatives has been investigated for their electrochromic and ion receptor properties. These properties include reversible redox processes and selective voltammetric responses, indicating their usefulness in materials science, particularly in developing new electrochromic materials and ion sensors (Mert et al., 2013).
Aza-Michael Reaction and Synthesis of 1-Sulfonyl-2-arylpyrrolidines
- The aza-Michael reaction of 4-Chloro-6-[1-(vinylsulfonyl)pyrrolidin-2-yl]benzene-1,3-diol with various amines has been explored, leading to the formation of new 1-sulfonyl-2-arylpyrrolidines. This reaction pathway underscores the significance of chlorinated pyrrolidine derivatives in synthesizing novel sulfonyl-arylpyrrolidines with potential applications in medicinal chemistry (Smolobochkin et al., 2018).
Mechanism of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . These compounds can have different biological profiles depending on the spatial orientation of substituents and the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
3-chloro-1-[3-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-8-9-4-6-12(7-9)10(13)3-5-11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPOPHDUWUVIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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